molecular formula C26H35NO3 B601975 Fesoterodine Related Impurity 10 CAS No. 1390644-37-7

Fesoterodine Related Impurity 10

Cat. No.: B601975
CAS No.: 1390644-37-7
M. Wt: 409.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Fesoterodine Related Impurity 10 involves synthetic routes that are similar to those used for fesoterodine fumarate. The impurity can be isolated and characterized using preparative HPLC and mass spectrometry . The industrial production methods for fesoterodine fumarate involve the use of specific reaction conditions, including acid and base degradation, oxidative degradation, and photolytic degradation . These conditions can lead to the formation of various impurities, including this compound.

Chemical Reactions Analysis

Fesoterodine Related Impurity 10 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated compounds .

Properties

CAS No.

1390644-37-7

Molecular Formula

C26H35NO3

Molecular Weight

409.57

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(R)-5-Hydroxymethyl Tolterodine Methacrylate;  2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.